molecular formula C16H14N4O3 B11318566 4-(1H-tetrazol-1-yl)phenyl (2-methylphenoxy)acetate

4-(1H-tetrazol-1-yl)phenyl (2-methylphenoxy)acetate

Cat. No.: B11318566
M. Wt: 310.31 g/mol
InChI Key: OQJWMQCTQMWWPG-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-methylphenoxy)acetate is a compound that combines the structural features of tetrazole and phenoxyacetate. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids . The phenoxyacetate moiety adds further versatility to the compound, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-methylphenoxy)acetate typically involves the formation of the tetrazole ring followed by esterification with 2-(2-methylphenoxy)acetic acid. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The esterification step can be performed using standard methods involving the reaction of the tetrazole with 2-(2-methylphenoxy)acetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-methylphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyltetrazole: Shares the tetrazole ring but lacks the phenoxyacetate moiety.

    2-(2-Methylphenoxy)acetic acid: Contains the phenoxyacetate structure but not the tetrazole ring.

    1H-1,2,3-Triazole derivatives: Similar nitrogen-rich heterocycles with different ring structures.

Uniqueness

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-methylphenoxy)acetate is unique due to its combination of the tetrazole and phenoxyacetate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C16H14N4O3/c1-12-4-2-3-5-15(12)22-10-16(21)23-14-8-6-13(7-9-14)20-11-17-18-19-20/h2-9,11H,10H2,1H3

InChI Key

OQJWMQCTQMWWPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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